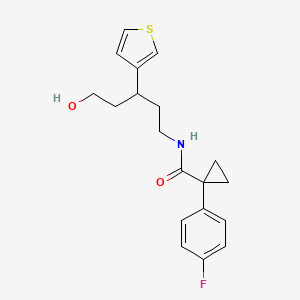

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride” is also known as “(3-aminopropyl)trimethylazanium chloride”. It has a CAS Number of 19223-69-9 and a molecular weight of 152.67 . It is stored at a temperature of 4°C and has a physical form of oil .

Synthesis Analysis

The synthesis of a novel poly (ionic liquid) adsorbent (PIL-APIBCl) through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl) is presented . The structural analysis was carried out by nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), field emission scanning electron microscopy (FESEM) and Fourier transform infrared (FT-IR) .

Molecular Structure Analysis

The structure of the title compound has been determined by a three-dimensional X-ray structural analysis, by use of 1967 independent reflections obtained photographically . Crystals are monoclinic with a=7·85(3), b=14·47(3), C=14·14(3), β=110·00(5)°, space group P2 1 /c, and Z=4 .

Chemical Reactions Analysis

A novel monomer, tris (3-aminopropyl)amine (TAEA), with one tertiary amine group and three primary amine groups, was blended with trace amounts of piperazine (PIP) in aqueous solution to fabricate a positively-charged NF membrane with tunable performance . The chemical composition and structure of the polyamine selective layer could be tailored via varying the PIP content .

Physical and Chemical Properties Analysis

The resulting optimal membrane exhibited an excellent water permeability of 10.2 LMH bar −1 and a high rejection of MgCl 2 (92.4%), due to the incorporation of TAEA/PIP . In addition, this TAEA NF membrane has a superior long-term stability .

科学的研究の応用

Ionic Liquids' Role in Chemical Synthesis and Catalysis

Ionic Liquids in Chemical Synthesis : Ionic liquids, including imidazolium chloride derivatives, serve as solvents and catalysts in the synthesis of complex molecules. For instance, they are used in the preparation of silica-based ionic liquids for one-pot synthesis of α-aminonitriles, highlighting their efficiency and recyclability as catalysts (Nouri Sefat et al., 2011). Additionally, they facilitate the solvent-free condensation of phenols with aldehydes and amides, producing new compounds under environmentally friendly conditions (Moosavi‐Zare et al., 2014).

Enhancement of Catalytic Processes : Imidazolium-based ionic liquids on magnetic nanoparticles have been developed as heterogeneous catalysts for N-formylation of amines, demonstrating the benefits of easy recovery and reuse without loss of activity (Garkoti et al., 2017). This showcases the potential of these compounds in greener and more sustainable chemical manufacturing.

Environmental Applications

- Carbon Capture and Environmental Remediation : Research on chitin and chitosan dissolution in imidazolium chloride ionic liquids for CO2 capture indicates their potential as eco-friendly alternatives to conventional materials for environmental cleanup and greenhouse gas reduction (Xie et al., 2006).

Materials Science

Development of New Materials : Imidazolium chloride ionic liquids have been used to modify the surface of polyamide nanofiltration membranes, resulting in improved water permeability, salt rejection, and antibacterial properties, which are critical for water purification technologies (He et al., 2020).

Nanotechnology : The synthesis of magnetic carbon nanotube-supported imidazolium cation-based ionic liquids as nanocatalysts for the synthesis of 2-aminothiazoles illustrates the intersection of nanotechnology and catalysis, offering a pathway to highly efficient and stable catalytic processes (Zarnegar & Safari, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOQUYNBNIMBOW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCN.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2831700.png)

![ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2831701.png)

![13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2831710.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)